2-Propylpiperidin-4-one
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Overview
Description
2-Propylpiperidin-4-one is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its molecular formula is C8H15NO, and it is often used as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propylamine with 4-piperidone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Propylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidines
Scientific Research Applications
2-Propylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propylpiperidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s effects are mediated through pathways such as the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair and apoptosis .
Comparison with Similar Compounds
- 2-Propyl-4-cyanopyridine
- 1-Propyl-4-(3’-amino-1’,2’,4’-triazolo-3’-thiopropinyl) piperidin-4-ol
- 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide
Comparison: 2-Propylpiperidin-4-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-propylpiperidin-4-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7-6-8(10)4-5-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
XXIZHKUVYWRPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)CCN1 |
Origin of Product |
United States |
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